molecular formula C18H13N3OS2 B2912880 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207005-72-8

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2912880
CAS RN: 1207005-72-8
M. Wt: 351.44
InChI Key: MVKOCFSTYJCNKN-UHFFFAOYSA-N
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Description

The compound “1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group (-NH-CO-NH-) linking a phenyl ring substituted with a benzo[d]thiazol-2-yl group and a thiophen-2-yl group. Benzo[d]thiazol-2-yl is a heterocyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and therapeutic agents . Thiophen-2-yl is another heterocyclic compound, which is a common motif in biologically active compounds and materials science .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems and the presence of the urea functionality. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution, as well as reactions of the urea group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing sulfur, such as thioureas, to form various heterocyclic compounds like thiazolidinones, thiadiazinones, and benzothiazinones. This process is particularly effective with nucleophiles that are stable to base and contain a sulfur nucleophilic center, which is essential for the initial step of the reaction. Monosubstituted ureas, like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, react to give exclusively 2-substituted iminothiazolidinones, highlighting their role in synthesizing novel heterocyclic structures (Reeve & Coley, 1979).

Biochemical Evaluation

A study on a series of ureas and thioureas, structurally related to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, demonstrated significant antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric moieties and to test compounds with greater conformational flexibility. The results suggest potential applications in biochemical fields, such as developing inhibitors for specific enzymes (Vidaluc et al., 1995).

Synthesis and Antimicrobial Activities

The synthesis and biological evaluation of novel ureas, including structures similar to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, have shown that these compounds possess antimicrobial and anti-inflammatory activities. This suggests their potential use in developing new antimicrobial and anti-inflammatory agents, highlighting their significance in medicinal chemistry (Naveena et al., 2012).

Cytokinin-like Activity in Plant Biology

Urea derivatives, akin to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, have shown to act as positive regulators of cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used extensively in in vitro plant morphogenesis studies. This demonstrates the utility of such urea derivatives in plant biology, particularly in regulating plant growth and development (Ricci & Bertoletti, 2009).

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or dye chemistry .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-18(21-16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)24-17/h1-11H,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKOCFSTYJCNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea

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